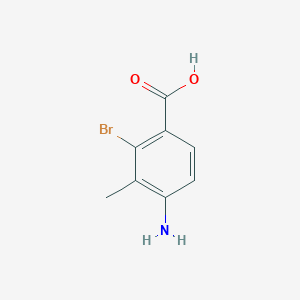![molecular formula C18H28P2 B14793741 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is a chiral ligand known for its high efficiency in asymmetric catalysis. It is commonly used in various organic synthesis reactions due to its ability to induce chirality in the products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene typically involves the reaction of 1,2-dibromobenzene with (2R,5R)-2,5-dimethylphospholane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phospholane . The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or toluene
Base: Sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Using crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene undergoes various types of reactions, including:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced back to its original form from the oxide state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound monooxide.
Reduction: The original this compound.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is widely used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral drugs and natural products.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of agrochemicals and fine chemicals.
作用機序
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing chirality in the products. The molecular targets include transition metals such as rhodium, palladium, and platinum. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .
類似化合物との比較
Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
Uniqueness
This compound is unique due to its high efficiency and selectivity in asymmetric catalysis. Its smaller phospholane rings compared to its diethyl and diisopropyl counterparts provide better steric control, leading to higher enantioselectivity in reactions .
特性
分子式 |
C18H28P2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(2R,5R)-1-[2-[(2R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16?,20?/m1/s1 |
InChIキー |
AJNZWRKTWQLAJK-VICLNHQSSA-N |
異性体SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CCC3C)C)C |
正規SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
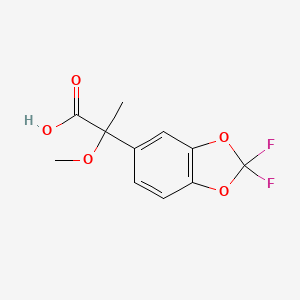

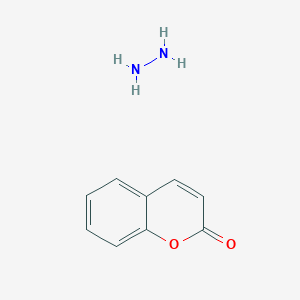
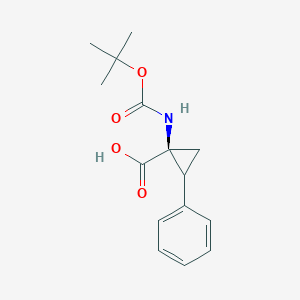
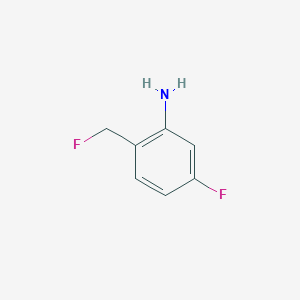
![3-Bromo-8-methoxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B14793707.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)

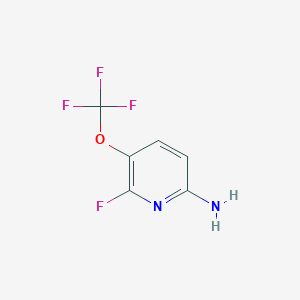
![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
